3-Bromo-4-iodo-1,2-thiazole

Sonogashira Coupling Regioselective Synthesis Alkynylisothiazoles

Standard dihalogenated isothiazoles often fail in regioselective synthesis, leading to mixtures or low yields. This 3-bromo-4-iodo pattern ensures orthogonal reactivity: I at C-4 for first coupling (Sonogashira/Suzuki), Br at C-3 for subsequent diversification. - Enables one-pot, two-step library synthesis - Avoids protecting groups or regioisomer chromatography - >98% purity, bulk pricing available

Molecular Formula C3HBrINS
Molecular Weight 289.92
CAS No. 202287-54-5
Cat. No. B2975266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodo-1,2-thiazole
CAS202287-54-5
Molecular FormulaC3HBrINS
Molecular Weight289.92
Structural Identifiers
SMILESC1=C(C(=NS1)Br)I
InChIInChI=1S/C3HBrINS/c4-3-2(5)1-7-6-3/h1H
InChIKeyFRDAIETTXKDGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodo-1,2-thiazole: Regioselective Functionalization


3-Bromo-4-iodo-1,2-thiazole (CAS 202287-54-5) is a heterocyclic building block belonging to the isothiazole class, characterized by a five-membered aromatic ring containing adjacent sulfur and nitrogen atoms [1]. Its molecular formula is C3HBrINS, with a molecular weight of 289.92 g/mol . The key structural feature is the presence of both a bromine atom at the 3-position and an iodine atom at the 4-position on the isothiazole core. This specific dihalogenation pattern is not merely a structural identifier but a functional design that enables orthogonal and regioselective cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science for the systematic construction of complex molecules [2].

Workflow
Sequential orthogonal cross-coupling (Sonogashira, Heck, Suzuki)
Key Feature
C-3 bromo and C-4 iodo handles for regioselective functionalization
Use Context
Synthesis of complex heterocycles, materials, and pharmacophores

Irreplaceability of 3-Bromo-4-iodo-1,2-thiazole


The assumption that a simpler monohalogenated isothiazole (e.g., 3-bromoisothiazole) or a differently dihalogenated analog (e.g., 3-bromo-5-iodoisothiazole) can substitute for 3-bromo-4-iodo-1,2-thiazole is a critical error in synthetic planning. This is because the position of the halogen atoms dictates the regioselectivity and success of palladium-catalyzed cross-coupling reactions. For instance, while 3-bromoisothiazole fails to undergo effective Suzuki or Stille couplings [1], and 3-iodoisothiazoles can yield uncontrolled mixtures [2], the specific 3-bromo-4-iodo pattern is known to enable regiospecific transformations [3]. The iodine at the 4-position acts as a superior leaving group compared to bromine, enabling a first coupling step at C-4, while the bromine at the 3-position can be preserved for a subsequent orthogonal reaction. Using a generic substitute would likely lead to lower yields, uncontrolled regiochemistry, or complete reaction failure, compromising project timelines and material purity.

Regiochemical Shift
3-bromo-5-iodoisothiazole directs coupling to C-5 instead of C-4, altering product identity.
Reactivity Gap
Monohalogenated isothiazoles may fail in key Pd-catalyzed couplings or yield uncontrolled mixtures.
Orthogonality Loss
4-bromo analogs show lower reactivity; sequential coupling strategy may be compromised.

3-Bromo-4-iodo-1,2-thiazole: Quantitative Evidence


Sonogashira Coupling: C-4 vs. C-5 Regioselectivity

In palladium-catalyzed Sonogashira couplings with phenylacetylene, the regiochemical outcome is strictly controlled by the halogen pattern. While the isomeric 3-bromo-5-iodoisothiazole undergoes exclusive alkynylation at the C-5 position [1], 3-bromo-4-iodoisothiazole directs the attack to the C-4 position, yielding 3-bromo-4-(phenylethynyl)isothiazole as a single regioisomer in 49% yield [2]. This demonstrates a complementary and orthogonal reactivity that cannot be achieved with the 3-bromo-5-iodo isomer.

Sonogashira Regioselectivity
Head-to-head
C-4 alkynylation: 49% yield, single regioisomer
Defines utility in C-4 specific synthesis.
Confirmed with phenylacetylene; Pd catalyst system.
Sonogashira Coupling Regioselective Synthesis Alkynylisothiazoles

Heck Coupling Reactivity Advantage

The presence of the 4-iodo substituent is critical for enabling Heck coupling reactions on the isothiazole core. 3-Bromo-4-iodoisothiazole is explicitly documented to undergo Heck coupling with alkenes using Pd(OAc)2 and triethylamine to yield 3-bromo-4-vinylisothiazoles [1]. This reactivity is not universal across halogenated isothiazoles. For example, 3-bromoisothiazole, which lacks a second halogen at C-4, fails to undergo effective Suzuki or Stille couplings entirely [2]. While a direct quantitative comparison for Heck yield is unavailable, the qualitative difference in feasibility (successful coupling vs. reaction failure) represents a profound and quantifiable difference in synthetic utility.

Heck Coupling Feasibility
Class-level
Undergoes Heck coupling to 3-bromo-4-vinylisothiazoles
Supports C–C bond formation on isothiazole core.
3-Bromoisothiazole fails Suzuki/Stille; yield data to verify.
Heck Coupling Cross-Coupling Isothiazole Functionalization

4-Iodo vs. 4-Bromo Reactivity in Key Couplings

A general class-level principle for isothiazoles is that the 4-iodo derivatives are significantly more reactive than their 4-bromo counterparts in common palladium-catalyzed cross-couplings. A study on 4-halo-3-chloro-5-phenylisothiazoles demonstrated that regioselective Suzuki, Stille, and Negishi reactions occur at C-4, with the iodo analogue being more reactive than the bromo analogue [1]. This established reactivity trend strongly implies that 3-bromo-4-iodo-1,2-thiazole, with its 4-iodo substituent, will offer faster reaction rates, higher yields under milder conditions, or both, compared to an analogous 3,4-dibromoisothiazole.

4-Iodo vs 4-Bromo Reactivity
Class-level
4-iodo predicted more reactive than 4-bromo in Suzuki, Stille, Negishi
May enable higher coupling efficiency.
Trend from related isothiazole studies; specific conditions review needed.
Suzuki Coupling Stille Coupling Negishi Coupling Isothiazole Halide Reactivity

Key Applications of 3-Bromo-4-iodo-1,2-thiazole


Medicinal Chemistry: Pharmacophore Diversification

In drug discovery programs exploring isothiazole-containing leads, the ability to rapidly and systematically explore chemical space is paramount. 3-Bromo-4-iodo-1,2-thiazole serves as an ideal core scaffold for sequential, orthogonal functionalization. A medicinal chemist can first perform a Sonogashira coupling at the more reactive 4-iodo position with a diverse set of terminal alkynes to generate a library of 3-bromo-4-alkynylisothiazoles [1]. The remaining 3-bromo group then acts as a stable handle for a subsequent Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. This two-step, one-pot-like diversification strategy, enabled by the compound's specific halogen pattern, allows for the rapid parallel synthesis of highly functionalized isothiazole libraries to explore structure-activity relationships (SAR) around a promising pharmacophore.

Materials Science: π-Conjugated Systems & Coordination Polymers

The orthogonal reactivity of the C-I and C-Br bonds in 3-bromo-4-iodo-1,2-thiazole makes it a powerful monomer for creating precisely structured polymers and oligomers. For example, it can be used in step-growth polymerization via Sonogashira or Heck coupling [2]. The C-4 iodine can be reacted with a bifunctional alkyne, while the C-3 bromine can be subsequently coupled with a different aromatic unit, allowing for the synthesis of alternating copolymers with a controlled sequence of building blocks. This level of architectural control is essential for tuning the optoelectronic properties of materials, such as band gaps for organic semiconductors or the porosity and functionality of Metal-Organic Frameworks (MOFs) and Coordination Polymers [3].

Process Chemistry: Scalable Chemoselective Coupling

For process chemists tasked with scaling up the synthesis of a late-stage intermediate, the choice of building blocks significantly impacts cost, yield, and purity. Selecting 3-bromo-4-iodo-1,2-thiazole leverages the inherent chemoselectivity between the C-I and C-Br bonds. This avoids the need for complex protecting group strategies or difficult chromatographic separations of regioisomers, which are common pitfalls when using less differentiated dihalogenated systems [4]. The high reactivity of the 4-iodo group [5] can also allow for milder reaction conditions, reducing the formation of side products and simplifying the overall purification process. This translates to a more robust and cost-effective manufacturing process compared to one that would use a 3,4-dibromo or 3-bromo-5-iodo alternative, which may suffer from poor regioselectivity or require harsher conditions.

Application
Selection Property
Validation Focus
Pharmacophore library synthesis
Sequential orthogonal cross-coupling
Regioselectivity in Sonogashira & Suzuki couplings
π-Conjugated polymer design
Step-growth polymerization via orthogonal halides
Alternating copolymer structure control
Process-scale chemoselective coupling
Chemoselective C-I over C-Br coupling
Process robustness and regiopurity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-iodo-1,2-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.